YS-49 vs. Higenamine: Superior Potency in Thromboxane A2 Synthesis Inhibition
YS-49 demonstrates a dramatic increase in inhibitory potency against thromboxane A2 (TXA2) formation compared to its parent compound, higenamine. This difference highlights the critical role of the 1-naphthylmethyl substitution in enhancing efficacy [1].
| Evidence Dimension | Inhibition of TXA2 formation from arachidonic acid (IC50) |
|---|---|
| Target Compound Data | IC50 = 32.8 µM |
| Comparator Or Baseline | Higenamine: IC50 = 2.99 mM (2990 µM) |
| Quantified Difference | YS-49 is approximately 91-fold more potent than higenamine. |
| Conditions | In vitro assay using arachidonic acid as substrate in rat platelets. |
Why This Matters
This nearly 100-fold increase in potency is critical for researchers studying the TXA2 pathway, as it allows for effective modulation of platelet function with significantly lower compound concentrations, thereby reducing potential off-target or solvent-related artifacts.
- [1] Pyo, M. K., et al. (2007). Effects of higenamine and its 1-naphthyl analogs, YS-49 and YS-51, on platelet TXA2 synthesis and aggregation. Thrombosis Research, 120(1), 81-86. View Source
